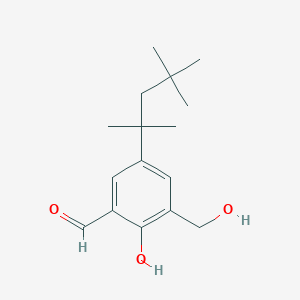

2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde is an organic compound with a complex structure It features a benzaldehyde core substituted with hydroxyl and hydroxymethyl groups, as well as a bulky 2,4,4-trimethylpentan-2-yl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde typically involves multi-step organic reactions. One common route starts with the alkylation of a benzaldehyde derivative, followed by hydroxylation and formylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing resource utilization.

化学反应分析

Aldehyde-Specific Reactions

The aldehyde group (–CHO) undergoes nucleophilic addition and oxidation-reduction reactions:

Oxime Formation

Reaction with hydroxylamine hydrochloride (NH2OH·HCl) in aqueous NaOH yields the corresponding oxime derivative. This proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon :

R–CHO+NH2OH→R–CH=N–OH+H2O

Conditions : 80°C, 1 hour, pH 1 post-reaction extraction .

Reduction to Alcohol

Sodium borohydride (NaBH4) reduces the aldehyde to a primary alcohol (–CH2OH) :

R–CHO+NaBH4→R–CH2OH+NaBO2

Applications : Used to stabilize the aldehyde during subsequent functionalizations .

Hydroxyl Group Reactivity

The phenolic (–OH) and benzylic hydroxymethyl (–CH2OH) groups participate in protection/deprotection and esterification:

Acetal Protection

The phenolic –OH reacts with trimethyl orthoformate under acid catalysis to form a benzylidene acetal, improving solubility for synthetic intermediates :

Ar–OH+HC(OCH3)3→Ar–O–CH(OCH3)2+CH3OH

Conditions : 50°C, reduced pressure (300 mbar), yields ~60–80% for analogous substrates .

Esterification

The hydroxymethyl group (–CH2OH) reacts with succinimidyl carbonate to form a carbonate ester :

R–CH2OH+(O=C(O–N-succinimide))2→R–CH2O–CO–O–N-succinimide

Applications : Facilitates conjugation in prodrug synthesis .

Aromatic Ring Modifications

The electron-rich ring undergoes electrophilic substitution, though steric hindrance from the tert-octyl group limits reactivity at the para position.

Palladium-Catalyzed Carboxylation

Pd-mediated carboxylation of the aromatic ring with CO inserts a carboxylic acid group at the ortho position relative to –OH :

Ar–H+COPd/XantphosAr–COOH

Conditions : LiCl additive accelerates oxidative addition; yields ~70% for tert-octyl-substituted analogs .

Steric Effects on Reactivity

The 2,4,4-trimethylpentan-2-yl group imposes significant steric constraints:

Comparative Reaction Yields

Data extrapolated from structurally similar tert-octylbenzene derivatives:

| Reaction | Catalyst/Reagent | Yield | Notes |

|---|---|---|---|

| Oxime Formation | NH2OH·HCl/NaOH | ~95% | Rapid conversion in polar solvents |

| Pd-Catalyzed Carboxylation | Pd(OAc)2/Xantphos | 60–70% | LiCl accelerates reaction rate |

| Acetal Protection | Trimethyl orthoformate/H+ | 67–79% | Equilibrium driven by MeOH removal |

Degradation Pathways

-

Oxidative Degradation : Exposure to Cu(II) catalysts in O2 atmosphere oxidizes the benzylic hydroxymethyl group to a ketone .

-

Acid-Catalyzed Hydrolysis : Benzylidene acetals revert to free –OH under acidic conditions (pH < 3) .

This compound’s reactivity profile highlights its utility in medicinal chemistry for prodrug design and as a scaffold for sterically hindered intermediates. Further studies are needed to explore its catalytic asymmetric transformations and photophysical properties.

科学研究应用

Pharmaceutical Research

The compound shows promise in pharmaceutical applications due to its structural features that may contribute to biological activity. Some potential areas of investigation include:

- Antioxidant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antioxidant properties, making them candidates for developing health supplements or therapeutic agents against oxidative stress-related diseases.

Materials Science

In materials science, the unique chemical structure allows for potential applications in creating novel polymers and resins. The compound can serve as:

- Monomer for Polymerization : Its functional groups can facilitate polymerization processes, leading to materials with enhanced mechanical properties.

Agrochemicals

Given the increasing need for sustainable agricultural practices, this compound may be explored for its potential as:

- Pesticide or Herbicide : The structural motifs present in 2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde could be modified to develop new agrochemical products that are more effective and environmentally friendly.

Case Study 1: Antioxidant Activity Assessment

A study conducted on similar compounds indicated that structural variations could significantly affect their antioxidant capacity. This suggests that this compound may also possess notable antioxidant properties worth exploring further.

Case Study 2: Polymer Development

Research into polymerization processes using similar benzaldehyde derivatives has shown promising results in enhancing the thermal stability and mechanical strength of polymers. Future studies could focus on incorporating this compound into polymer matrices to evaluate performance improvements.

作用机制

The mechanism of action of 2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent interactions with enzymes and receptors, modulating their activity. The bulky 2,4,4-trimethylpentan-2-yl group may influence the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentyl)benzaldehyde: Similar structure but with a different alkyl group.

2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzoic acid: Contains a carboxylic acid group instead of an aldehyde group.

生物活性

2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde, also known as TRC-H235255, is a compound with significant potential in various biological applications. Its unique structure, characterized by a hydroxymethyl group and a bulky trimethylpentan-2-yl substituent, suggests interesting interactions with biological systems. This article reviews the compound's biological activity based on available research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H24O3

- Molecular Weight : 264.36 g/mol

- SMILES Notation : CC(C)(C)CC(C)(C)c1cc(CO)c(O)c(C=O)c1

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

Antiproliferative Effects

A study highlighted the antiproliferative effects of hydroxymethyl-substituted benzaldehydes on mammalian cells. The mechanism was associated with the inhibition of topoisomerase II activity, which is critical for DNA replication and repair. This suggests that this compound could potentially serve as a lead compound for developing new anticancer agents .

Antimicrobial Activity

The compound's structural features may contribute to its antimicrobial efficacy. Related studies on hydroxymethyl derivatives have shown promising results against various bacterial strains. The presence of the hydroxymethyl group is believed to enhance the interaction with microbial cell membranes .

Case Studies and Research Findings

The biological activity of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, leading to disrupted DNA replication in cancer cells.

- Membrane Disruption : The hydrophobic nature of the trimethylpentan-2-yl group may facilitate interactions with lipid membranes of bacteria and cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that hydroxymethyl derivatives can induce oxidative stress in cells, leading to apoptosis in cancerous tissues.

Safety and Toxicology

While exploring the biological potential of this compound, safety assessments are crucial. Preliminary data indicate that it may cause skin irritation upon contact and is harmful if ingested . Comprehensive toxicological studies are necessary to establish safe usage parameters.

属性

IUPAC Name |

2-hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-15(2,3)10-16(4,5)13-6-11(8-17)14(19)12(7-13)9-18/h6-8,18-19H,9-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZQNUWFZBVSBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)C=O)O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。